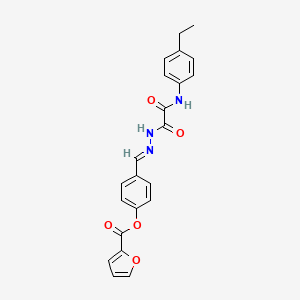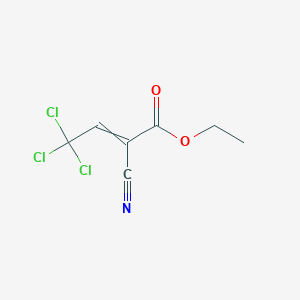
2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H4BrCl2FO and a molecular weight of 285.929 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated ketone. It is commonly used in various chemical reactions and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone typically involves the bromination of 1-(3,5-dichloro-2-fluorophenyl)ethanone. This reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents (e.g., ether, tetrahydrofuran).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Corresponding substituted ethanones.
Reduction: 1-(3,5-dichloro-2-fluorophenyl)ethanol.
Oxidation: 1-(3,5-dichloro-2-fluorophenyl)acetic acid.
Aplicaciones Científicas De Investigación
2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can participate in various addition and reduction reactions, making the compound highly reactive and versatile in chemical synthesis .
Comparación Con Compuestos Similares
- 2-Bromo-1-(3-fluorophenyl)ethanone
- 2-Bromo-1-(3,5-difluorophenyl)ethanone
- 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone
Comparison:
- 2-Bromo-1-(3-fluorophenyl)ethanone: Lacks the additional chlorine atoms, making it less reactive in certain substitution reactions .
- 2-Bromo-1-(3,5-difluorophenyl)ethanone: Contains an additional fluorine atom, which can influence the compound’s reactivity and stability .
- 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone: Has a different substitution pattern on the phenyl ring, affecting its chemical properties and reactivity .
Uniqueness: 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and make it suitable for a wide range of chemical reactions and applications .
Propiedades
Número CAS |
618441-98-8 |
|---|---|
Fórmula molecular |
C8H4BrCl2FO |
Peso molecular |
285.92 g/mol |
Nombre IUPAC |
2-bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H4BrCl2FO/c9-3-7(13)5-1-4(10)2-6(11)8(5)12/h1-2H,3H2 |
Clave InChI |
MOMGBDKPHFILQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)CBr)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Benzylamino)-2-oxoethyl]acrylic acid](/img/structure/B12008026.png)





![1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-](/img/structure/B12008058.png)


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12008077.png)

![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B12008100.png)

